![molecular formula C19H21N3O5 B4082740 N-[4-(isobutyrylamino)-3-methoxyphenyl]-4-methyl-3-nitrobenzamide](/img/structure/B4082740.png)
N-[4-(isobutyrylamino)-3-methoxyphenyl]-4-methyl-3-nitrobenzamide
描述
N-[4-(isobutyrylamino)-3-methoxyphenyl]-4-methyl-3-nitrobenzamide, commonly known as INH1, is a small molecule inhibitor that has been widely used in scientific research. It was first developed by scientists at the University of Cambridge, UK, and has since been used to study various biological processes.
作用机制
INH1 works by binding to the active site of specific enzymes, thereby inhibiting their activity. The exact mechanism of action varies depending on the enzyme being targeted. However, in general, INH1 acts as a competitive inhibitor, meaning that it competes with the substrate for binding to the enzyme.
Biochemical and Physiological Effects:
The biochemical and physiological effects of INH1 vary depending on the specific enzyme being targeted. However, in general, INH1 has been shown to inhibit cell division, induce apoptosis, and promote autophagy. These effects are thought to be due to the inhibition of key enzymes involved in these processes.
实验室实验的优点和局限性
One of the main advantages of using INH1 in lab experiments is its specificity. It has been shown to selectively inhibit the activity of certain enzymes without affecting others. This makes it a valuable tool for studying the role of specific enzymes in biological processes.
However, there are also some limitations to using INH1 in lab experiments. One of the main limitations is its solubility. INH1 is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, the synthesis of INH1 is a complex process that requires expertise in organic chemistry.
未来方向
There are several future directions for the use of INH1 in scientific research. One area of interest is the study of the role of specific enzymes in cancer and other diseases. INH1 has already been shown to inhibit the activity of several enzymes that are involved in cancer progression, and further research in this area could lead to the development of new cancer therapies.
Another area of interest is the development of new inhibitors that are based on the structure of INH1. By modifying the structure of INH1, it may be possible to develop more potent and selective inhibitors that could be used to study a wider range of biological processes.
Conclusion:
In conclusion, INH1 is a small molecule inhibitor that has been widely used in scientific research. It has been shown to selectively inhibit the activity of certain enzymes, making it a valuable tool for studying the role of specific enzymes in biological processes. Although there are some limitations to using INH1 in lab experiments, its specificity and potential for future development make it an important asset in scientific research.
科学研究应用
INH1 has been used in a wide range of scientific research applications. It has been shown to inhibit the activity of several enzymes that are involved in various biological processes, such as cell division, apoptosis, and autophagy. INH1 has also been used to study the role of certain proteins in cancer and other diseases.
属性
IUPAC Name |
N-[3-methoxy-4-(2-methylpropanoylamino)phenyl]-4-methyl-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5/c1-11(2)18(23)21-15-8-7-14(10-17(15)27-4)20-19(24)13-6-5-12(3)16(9-13)22(25)26/h5-11H,1-4H3,(H,20,24)(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDSQLMDOWJDXFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)NC(=O)C(C)C)OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{3-methoxy-4-[(2-methylpropanoyl)amino]phenyl}-4-methyl-3-nitrobenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{1-[1-(2,5-dimethyl-3-furoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-fluorobenzamide](/img/structure/B4082666.png)
![benzyl 5-{[(4-methoxy-3-nitrophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B4082682.png)
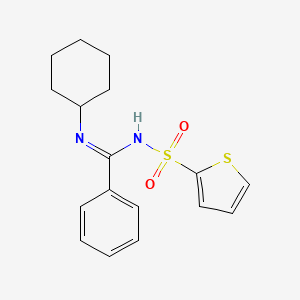
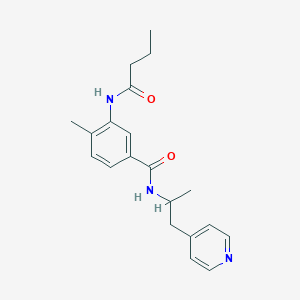
![N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-4-[(phenylacetyl)amino]benzamide](/img/structure/B4082706.png)
![3-bromo-N-(4-{[(1-methyl-3-phenylpropyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4082713.png)
![2-{[2,5-dioxo-1-(4-phenoxyphenyl)-3-pyrrolidinyl]thio}benzoic acid](/img/structure/B4082714.png)
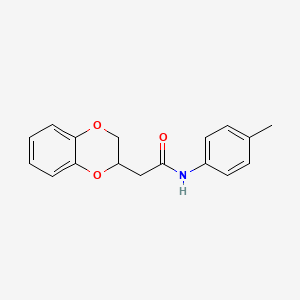
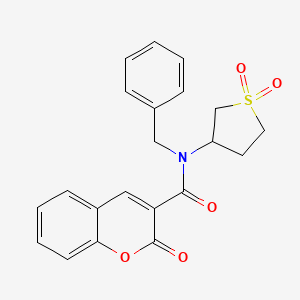
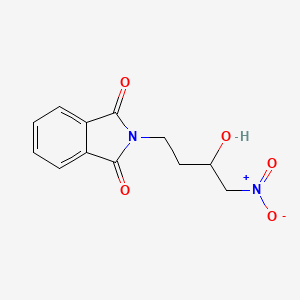
![ethyl 1-{[(3,5-dimethoxyphenyl)amino]carbonothioyl}-3-piperidinecarboxylate](/img/structure/B4082753.png)
![4-{[1-(4-bromophenyl)-3-oxo-3-phenylpropyl]amino}benzoic acid hydrochloride](/img/structure/B4082754.png)
![2,4-dichloro-N-{1-[4-ethyl-5-({2-[(2-methyl-4-nitrophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4082755.png)
![N-(tert-butyl)-4-chloro-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide](/img/structure/B4082756.png)